Florfenicol-d3
Overview
Description
Florfenicol-d3 is a deuterated form of florfenicol, a synthetic broad-spectrum antibiotic primarily used in veterinary medicine. The deuterium atoms replace three hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in mass spectrometry. Florfenicol itself is a fluorinated analog of thiamphenicol and chloramphenicol, known for its effectiveness against a wide range of Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Florfenicol-d3 involves the incorporation of deuterium atoms into the florfenicol molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterated solvents or deuterium gas.
Direct Synthesis: Starting from deuterated precursors, this compound can be synthesized through a series of chemical reactions that introduce the necessary functional groups and deuterium atoms.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Steps: Employing techniques such as crystallization, distillation, and chromatography to achieve the desired isotopic purity and chemical purity.
Chemical Reactions Analysis
Florfenicol-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols.
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Derivatives: Produced through nucleophilic substitution.
Scientific Research Applications
Florfenicol-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification and analysis of florfenicol in various samples.
Biology: Employed in studies to understand the metabolic pathways and degradation products of florfenicol.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in veterinary medicine.
Industry: Utilized in the development of new formulations and delivery systems for antibiotics.
Mechanism of Action
Florfenicol-d3, like florfenicol, exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting the growth of bacteria. This action is similar to that of chloramphenicol and thiamphenicol, but florfenicol is not affected by the enzyme chloramphenicol acetyltransferase, which confers resistance to chloramphenicol .
Comparison with Similar Compounds
Florfenicol-d3 is compared with other similar compounds such as:
Chloramphenicol: Florfenicol is more effective and less toxic, as it is not affected by chloramphenicol acetyltransferase.
Thiamphenicol: Florfenicol has a broader spectrum of activity and better pharmacokinetic properties.
Azidamfenicol: Another analog with similar antibacterial properties but different pharmacokinetic profiles.
Uniqueness: this compound’s deuterium labeling makes it particularly valuable in research applications, providing insights into the metabolic and pharmacokinetic behavior of florfenicol without altering its biological activity .
Properties
IUPAC Name |
2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1/i1D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIRNRDRBQJXIF-BFHKXKNSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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